molecular formula C28H38N8O5 B14665525 Dibutyl methotrexate CAS No. 50602-77-2

Dibutyl methotrexate

Cat. No.: B14665525
CAS No.: 50602-77-2
M. Wt: 566.7 g/mol
InChI Key: SPTBIJLJJBZGDY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of dibutyl methotrexate involves the esterification of methotrexate. This process typically includes the reaction of methotrexate with butanol in the presence of a catalyst. The reaction conditions often require an acidic or basic environment to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactors and purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Dibutyl methotrexate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of this compound can yield methotrexate and butanol as major products . The compound’s stability and reactivity are influenced by its ester groups, which can be cleaved under specific conditions .

Mechanism of Action

The mechanism of action of dibutyl methotrexate is similar to that of methotrexate. It acts by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition leads to the suppression of DNA synthesis, repair, and cellular replication . The compound also affects various molecular targets and pathways, including the folate pathway, which is crucial for cell proliferation and survival .

Properties

CAS No.

50602-77-2

Molecular Formula

C28H38N8O5

Molecular Weight

566.7 g/mol

IUPAC Name

dibutyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C28H38N8O5/c1-4-6-14-40-22(37)13-12-21(27(39)41-15-7-5-2)33-26(38)18-8-10-20(11-9-18)36(3)17-19-16-31-25-23(32-19)24(29)34-28(30)35-25/h8-11,16,21H,4-7,12-15,17H2,1-3H3,(H,33,38)(H4,29,30,31,34,35)

InChI Key

SPTBIJLJJBZGDY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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